N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide
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Overview
Description
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropane ring, a cyano group, and a methoxyphenyl sulfanyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 3-cyano-4-[(4-methoxyphenyl)sulfanyl]aniline with cyclopropanecarboxylic acid chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{3-cyano-4-[(4-methoxyphenyl)sulfinyl]phenyl}cyclopropanecarboxamide
- N-{3-cyano-4-[(4-methoxyphenyl)sulfonyl]phenyl}cyclopropanecarboxamide
Uniqueness
N-{3-cyano-4-[(4-methoxyphenyl)sulfanyl]phenyl}cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its sulfinyl and sulfonyl analogs, the sulfanyl derivative may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[3-cyano-4-(4-methoxyphenyl)sulfanylphenyl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-22-15-5-7-16(8-6-15)23-17-9-4-14(10-13(17)11-19)20-18(21)12-2-3-12/h4-10,12H,2-3H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXEHZHRUJHTOGH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C=C(C=C2)NC(=O)C3CC3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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